trans-2-Hexene

Catalysis Isomerization Mesoporous Materials

Selecting pure trans-2-hexene (CAS 4050-45-7) over generic '2-hexene' mixtures ensures stereospecific synthesis. The trans isomer exhibits higher reactivity in photocatalytic epoxidation on TiO₂ (yields 65–83%) and provides distinct ignition delay times essential for combustion kinetic models. As a comonomer in polyethylene, its internal double bond delivers targeted chain branching. Available in ≥99% purity and NIST-traceable CRM grades, this isomer-pure feedstock eliminates cross-contamination risks with cis-2-hexene, guaranteeing reproducible results in catalysis, polymer research, and quantitative GC/MS calibration.

Molecular Formula C6H12
Molecular Weight 84.16 g/mol
CAS No. 4050-45-7
Cat. No. B3021470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Hexene
CAS4050-45-7
Synonymspoly(methylpentene)
Molecular FormulaC6H12
Molecular Weight84.16 g/mol
Structural Identifiers
SMILESCCCC=CC
InChIInChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+
InChIKeyRYPKRALMXUUNKS-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.94e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Hexene (CAS 4050-45-7) Technical Procurement Overview: Linear Internal Olefin for Isomer-Specific Applications


trans-2-Hexene (E)-hex-2-ene, CAS 4050-45-7) is a colorless, highly flammable liquid linear internal C6 olefin (molecular formula C6H12, MW 84.16 g/mol) [1]. Key physical properties include a boiling point of 68–70 °C, density of 0.669 g/mL at 25 °C, and refractive index n20/D of 1.393 [2]. Its defining feature is the trans (E) stereochemistry of the internal C2=C3 double bond, which imparts distinct thermodynamic stability and reactivity profiles compared to its cis isomer and other hexene positional isomers [3]. This compound is commercially available in standard purities (e.g., 97%, 99%+) for laboratory and industrial use, as well as in certified reference material grades for analytical applications .

Why Generic '2-Hexene' or Isomer Mixtures Cannot Substitute for Pure trans-2-Hexene in Critical Applications


Procuring '2-hexene' as an unspecified isomeric mixture or substituting alternative hexene isomers introduces quantifiable risks in stereoselective synthesis and analytical accuracy. The trans and cis isomers exhibit markedly different reactivity in catalytic processes—for instance, trans-2-hexene demonstrates higher reactivity than cis-2-hexene in photocatalytic epoxidation on TiO₂, and the two isomers produce distinct epoxide stereoisomers [1]. Thermodynamically, trans-2-hexene is 1.6 kJ/mol more stable than its cis counterpart [2]. In combustion and ignition studies, the position of the double bond significantly alters ignition delay times and intermediate species profiles, with trans-2-hexene exhibiting distinct behavior from both 1-hexene and trans-3-hexene [3]. Generic substitution therefore compromises reaction stereospecificity, alters product distribution in catalytic processes, and invalidates quantitative analytical measurements that depend on isomer-pure standards.

Quantitative Differentiation Evidence for trans-2-Hexene: Head-to-Head Comparator Data


Catalytic Isomerization Selectivity: trans-2-Hexene Formation on Sulfated Mesoporous Ta Oxide vs. Industrial Zeolites

In 1-hexene isomerization at 343 K, sulfated mesoporous tantalum oxide achieved 95.89% conversion to trans/cis-2-hexene isomers in 4 hours [1]. Critically, the selectivity toward the trans isomer was at least 3 times greater than that of the industrial catalysts HY-zeolite, H-ZSM5, and Amberlyst 15 [1]. The trans/cis molar ratio varied with pore size due to confinement effects [1].

Catalysis Isomerization Mesoporous Materials Olefin Upgrading

Epoxidation Stereospecificity: trans-2-Hexene vs. cis-2-Hexene on TiO₂ Photocatalyst

Photocatalytic oxidation of 2-hexene on TiO₂ powder under oxygen stream yields 2,3-epoxyhexane with chemical yield ranging from 65% to 83% [1]. When trans-2-hexene was used as the starting material, the epoxide product retained the trans stereochemistry; cis-2-hexene produced cis-epoxide [1]. In a mixed isomer feed (trans/cis = 1.7), larger amounts of trans-epoxide were obtained than cis-epoxide during the initial reaction period, indicating that trans-2-hexene is more reactive than the cis isomer on this photocatalyst [1].

Photocatalysis Epoxidation Stereoselective Synthesis Titanium Dioxide

Computational Epoxidation Kinetics: cis-2-Hexene vs. trans-2-Hexene in TS-1 Zeolite

Density functional theory (DFT) calculations using the ONIOM scheme on TS-1 zeolite revealed that cis-2-hexene has consistently lower activation energy barriers for epoxidation than trans-2-hexene across all Ti-hydroperoxo intermediates studied [1]. For the likely active center Ti-η²(OOH)–H₂O, activation energies were 53.6 kJ mol⁻¹ for cis-2-hexene vs. 55.2 kJ mol⁻¹ for trans-2-hexene; across four intermediate types, trans-2-hexene barriers were uniformly higher [1]. The ratio of the rate constant of cis-2-hexene to trans-2-hexene epoxidation is 1.7, which agrees with experimental results [1].

Computational Catalysis DFT Epoxidation TS-1 Zeolite

Thermodynamic Stability: trans-2-Hexene vs. cis-2-Hexene via Combustion Enthalpy

The standard enthalpies of combustion for cis-2-hexene and trans-2-hexene (to form CO₂ and H₂O) are −3727.9 kJ·mol⁻¹ and −3726.3 kJ·mol⁻¹, respectively [1]. Applying Hess's law, the enthalpy of isomerization from cis-2-hexene to trans-2-hexene is calculated to be −1.6 kJ·mol⁻¹, indicating that trans-2-hexene is the thermodynamically more stable isomer [1].

Thermochemistry Isomer Stability Combustion Calorimetry

NIST-Traceable Certified Reference Material Availability for Quantitative Analytical Workflows

trans-2-Hexene is available as an ISO/IEC Guide 34 certified, NIST-traceable certified reference material (CRM) at a concentration of 1000 μg/mL . This CRM is manufactured specifically for GC, GC/MS, HPLC, and LC/MS instrumentation, with certificates of analysis reporting target analyte accuracy to ±2% . While other C6 olefin isomers may have reference standards, the explicit availability of this CRM grade for trans-2-hexene with accredited certifications is a distinct procurement advantage for laboratories requiring validated quantitative measurements.

Analytical Chemistry Reference Standards GC/MS Quality Control

Validated Application Scenarios for trans-2-Hexene (CAS 4050-45-7) Based on Quantitative Evidence


Stereospecific Epoxide Synthesis

trans-2-Hexene serves as the essential starting material for producing trans-2,3-epoxyhexane with retention of stereochemistry, as demonstrated in photocatalytic oxidation on TiO₂ (yields 65–83%) [1]. The trans isomer is more reactive than cis in mixed feeds, making pure trans-2-hexene the preferred feedstock for stereospecific epoxidation workflows where cis-isomer contamination would yield undesired cis-epoxide and reduce process efficiency [1]. Computational studies on TS-1 zeolite further validate the distinct kinetic behavior of the trans isomer (k(cis)/k(trans) = 1.7) [2].

Polyethylene Copolymer Production

trans-2-Hexene is commercially utilized as a comonomer in polyethylene production [1]. Its internal double bond and trans configuration provide specific chain-branching characteristics when copolymerized with ethylene, enabling tailored modification of polymer properties. This established industrial use case justifies procurement for polymer research and manufacturing where specific comonomer incorporation is required.

Analytical Reference Standard for Olefin Isomer Quantification

The availability of trans-2-hexene as an ISO/IEC Guide 34 certified, NIST-traceable CRM at 1000 μg/mL [1] supports quantitative analysis of complex hydrocarbon mixtures by GC, GC/MS, HPLC, and LC/MS. This CRM grade is essential for calibration and method validation in petrochemical, environmental, and research laboratories where accurate quantification of trans-2-hexene in the presence of other C6 olefins is required [1].

Combustion and Ignition Chemistry Research

trans-2-Hexene has been systematically characterized alongside 1-hexene and trans-3-hexene for autoignition behavior in rapid compression facility studies at 11 atm and 837–1086 K [1]. The distinct ignition delay times and intermediate species profiles of trans-2-hexene—differentiating it from both 1-hexene and trans-3-hexene—make it a necessary compound for developing and validating combustion kinetic models for gasoline surrogate fuels and for studying the effects of double-bond position on fuel reactivity [1].

Technical Documentation Hub

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